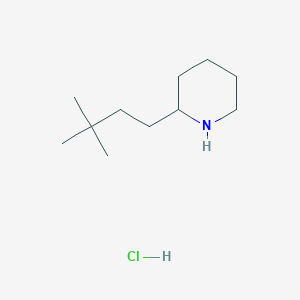

2-(3,3-Dimethylbutyl)piperidine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,3-dimethylbutyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-11(2,3)8-7-10-6-4-5-9-12-10;/h10,12H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERPAOGAWRODSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation.

Análisis Bioquímico

Biochemical Properties

2-(3,3-Dimethylbutyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions involves the activation of the N-H bond, leading to subsequent biochemical transformations. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . This compound also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Actividad Biológica

2-(3,3-Dimethylbutyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a piperidine ring substituted with a branched alkyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: CHClN

- Molecular Weight: 229.77 g/mol

- CAS Number: 1949816-43-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. Preliminary studies indicate that it may act as an antagonist or modulator at specific receptors, including:

- Histamine Receptors : Potential involvement in modulating histaminergic signaling pathways.

- Sigma Receptors : Evidence suggests that piperidine derivatives can interact with sigma receptors, which are implicated in various neuropsychological disorders.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Limited activity was observed against Escherichia coli and Pseudomonas aeruginosa.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | Moderate |

| Bacillus subtilis | 62.5 µg/mL | Moderate |

| Escherichia coli | >250 µg/mL | Weak |

| Pseudomonas aeruginosa | >250 µg/mL | Weak |

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines:

- HaCaT Cells : The compound demonstrated low cytotoxicity with an IC greater than 100 µg/mL, indicating a favorable safety profile for non-cancerous cells.

Case Studies and Research Findings

- Study on Antiviral Properties : A study explored the modifications of piperidine derivatives for enhanced antiviral activity against HIV-1. It was found that certain structural modifications significantly improved efficacy while reducing toxicity profiles compared to existing treatments .

- Investigating Pain Relief Mechanisms : Another research focused on dual piperidine-based compounds that showed analgesic activity in both nociceptive and neuropathic pain models. The study highlighted the potential of these compounds in pain management .

- Antituberculosis Activity : A related class of piperidine derivatives was tested for their antituberculosis activity, yielding promising results against resistant strains of Mycobacterium tuberculosis. This suggests a potential therapeutic application for similar compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neurological Disorders

2-(3,3-Dimethylbutyl)piperidine hydrochloride has shown potential in the treatment of various neurological conditions. It primarily interacts with nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuroplasticity. This interaction may lead to enhanced neurotransmitter release and neuronal excitability, making it a candidate for treating:

- Alzheimer’s Disease : Research indicates that modulation of nicotinic receptors can improve cognitive deficits associated with this condition.

- Schizophrenia : The compound's ability to influence neurotransmitter systems may help alleviate symptoms related to dopamine dysregulation.

2. Substance Use Disorders

The compound has been investigated for its potential role in addiction therapy. By modulating neurotransmitter release, it may help reduce cravings and withdrawal symptoms associated with various substances.

Study 1: Neuropharmacological Effects

A study published in Pharmacology Biochemistry and Behavior examined the effects of compounds similar to 2-(3,3-Dimethylbutyl)piperidine on cognitive function in animal models. Results indicated that these compounds improved memory retention and learning capabilities by enhancing cholinergic activity in the brain.

Study 2: Interaction with Calcium Channels

Research reported in Journal of Medicinal Chemistry highlighted that derivatives of piperidine could selectively inhibit T-type calcium channels. This selectivity suggests potential applications in treating disorders characterized by aberrant calcium signaling, such as epilepsy and chronic pain .

Study 3: Addiction Treatment

A recent investigation into the effects of piperidine derivatives on dopamine release indicated that compounds like 2-(3,3-Dimethylbutyl)piperidine could reduce drug-seeking behavior in animal models of addiction. This suggests a promising avenue for developing therapeutic strategies for substance use disorders .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Nicotinic receptor modulation | Alzheimer's disease, schizophrenia |

| 1-(4-(2,4,4-trimethylpentan-2-yl)piperidine hydrochloride | MDH1/MDH2 inhibition | Lung cancer treatment |

| 1-(4,4-diphenyl-3-butenyl)piperidine hydrochloride | Opioid receptor antagonism | Pain management |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.